molecular formula C9H13Cl2N3 B1433894 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride CAS No. 1864014-87-8

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

Cat. No.: B1433894
CAS No.: 1864014-87-8
M. Wt: 234.12 g/mol
InChI Key: OUHHBLZNJQYICR-UHFFFAOYSA-N
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Description

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method involves the reductive amination of 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . These interactions help reduce inflammation and protect neuronal cells from damage.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.

    Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.

Uniqueness

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride is unique due to its specific structure, which allows it to interact with molecular targets involved in neuroprotection and anti-inflammatory pathways. This makes it a promising candidate for further research in neurodegenerative diseases and other medical applications .

Properties

IUPAC Name

5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHHBLZNJQYICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CN=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 2
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 3
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 4
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 5
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
Reactant of Route 6
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

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